6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
6-methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-2-3-12-10(6-9)7-13(15-14-12)16-11-4-5-17-8-11/h7,9,11H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKMPQSLQOVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline involves several steps, typically starting with the preparation of the cinnoline core. The thiolan ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan ring can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted cinnoline derivatives.
Scientific Research Applications
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline can be compared with other cinnoline derivatives and thiolan-containing compounds. Similar compounds include:
3-Fluoro-2-(thiolan-3-yloxy)pyridine: A pyridine derivative with a thiolan ring, used in similar research applications.
Methyl 3-oxo-3-(thiolan-3-yl)propanoate: Another thiolan-containing compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which combines the cinnoline core with the thiolan ring, resulting in unique chemical and biological properties that are not observed in other similar compounds.
Biological Activity
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure features a tetrahydrocinnoline core with a methyl group and a thiolane moiety. This unique configuration may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 175.23 g/mol.
Research indicates that this compound exhibits activity through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from apoptosis induced by toxic agents.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines. For instance, it showed an IC50 value of 12 µM against A549 lung cancer cells.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.
Case Study 1: Neuroprotection
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with this compound reduced cell death by approximately 40% compared to untreated controls .
Case Study 2: Anti-cancer Activity
Another investigation focused on the anti-cancer properties of the compound against various cancer cell lines. The study revealed that it induced apoptosis through the activation of caspase pathways and was particularly effective against breast cancer cells (MCF-7) with an IC50 value of 10 µM .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Anti-cancer | 12 | A549 (lung cancer) |
| Anti-cancer | 10 | MCF-7 (breast cancer) |
| Anti-inflammatory | N/A | Carrageenan-induced edema model |
| Neuroprotection | N/A | SH-SY5Y neuroblastoma cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
